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molecular formula C10H9N3 B8306016 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile

4-ethyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B8306016
M. Wt: 171.20 g/mol
InChI Key: HIFAAWWLCJXPEY-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of tert-butyl 4-ethyl-5-nitro-1H-benzo[d]imidazole-1-carboxylate (13.6 g, 0.052 mol) in dry DCM (140 mL) was added TFA (20 mL, 0.26 mol, 5.0 equiv.), and the reaction mixture was heated at 40° C. for 16 h. The reaction mixture was concentrated and the crude solid re-dissolved in an acetone and water mixture (1:1, 40 mL). Concentrated HCl (14 mL) and sodium nitrite (3.95 g, 0.057 mol, 1.1 eq.) were then added at 0° C., and the reaction mixture was stirred at the same temperature for 30 min. The resulting solution was added dropwise to a solution of sodium cyanide (10.21 g, 0.21 mol, 4 equiv.) and CuCN (10.5 g, 0.084 mol, 1.6 equiv.) in an EtOAc and water mixture (1:1, 40 ml) at 0° C. The reaction mixture was then warmed to RT and stirred for a further 2 h. The reaction mixture was quenched with water and extracted with EtOAc. The combined organic layers were washed with brine then dried (Na2SO4), filtered and concentrated. The crude product was purified by SiO2 chromatography eluting with 25% EtOAc/hexane to afford 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile (6.8 g, 76% yield) as a yellow solid.
Name
tert-butyl 4-ethyl-5-nitro-1H-benzo[d]imidazole-1-carboxylate
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
10.21 g
Type
reactant
Reaction Step Three
Name
CuCN
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:11]2[N:10]=[CH:9][N:8](C(OC(C)(C)C)=O)[C:7]=2[CH:6]=[CH:5][C:4]=1[N+]([O-])=O)[CH3:2].C(O)(C(F)(F)F)=O.Cl.N([O-])=O.[Na+].[C-]#N.[Na+].[C:37]([Cu])#[N:38]>C(Cl)Cl.O.CCOC(C)=O>[CH2:1]([C:3]1[C:11]2[N:10]=[CH:9][NH:8][C:7]=2[CH:6]=[CH:5][C:4]=1[C:37]#[N:38])[CH3:2] |f:3.4,5.6|

Inputs

Step One
Name
tert-butyl 4-ethyl-5-nitro-1H-benzo[d]imidazole-1-carboxylate
Quantity
13.6 g
Type
reactant
Smiles
C(C)C1=C(C=CC=2N(C=NC21)C(=O)OC(C)(C)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.95 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
10.21 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
CuCN
Quantity
10.5 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid re-dissolved in an acetone and water mixture (1:1, 40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to RT
STIRRING
Type
STIRRING
Details
stirred for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C=CC=2NC=NC21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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